ent-9-Hydroxy-15-oxo-19-kauraic acid

Description

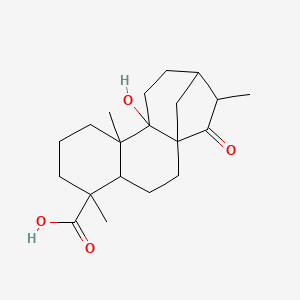

ent-9-Hydroxy-15-oxo-19-kauraic acid (CAS: 77658-45-8) is a diterpenoid compound with the molecular formula C₂₀H₃₀O₄ and a molecular weight of 334.46 g/mol . Structurally, it features a hydroxyl group at the C-9 position, a ketone group at C-15, and a carboxylic acid moiety at C-19. This compound is used as a pharmaceutical reference standard, with a purity of 98.5%, and undergoes rigorous quality control via techniques such as HPLC, mass spectrometry, and spectroscopy .

Properties

IUPAC Name |

10-hydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h12-14,24H,4-11H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVZHTJBTBTQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C4(CCCC(C4CCC3(C2)C1=O)(C)C(=O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ent-9-Hydroxy-15-oxo-19-kauraic acid typically involves the extraction and purification from natural sources. The compound can be isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC), followed by structural elucidation using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: advancements in biotechnological approaches, such as microbial fermentation and plant cell culture, may offer scalable production methods in the future .

Chemical Reactions Analysis

Types of Reactions: : ent-9-Hydroxy-15-oxo-19-kauraic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of additional ketone or carboxylic acid groups, while reduction may yield alcohol derivatives .

Scientific Research Applications

Medical Applications

The most notable application of ent-9-Hydroxy-15-oxo-19-kauraic acid lies in its antitumor properties . Research indicates that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including hepatocellular carcinoma and nasopharyngeal carcinoma. The mechanism involves the inhibition of the nuclear factor kappa B (NF-kB) signaling pathway, leading to decreased expression of anti-apoptotic proteins and increased pro-apoptotic proteins .

Case Study: A study demonstrated that this compound loaded onto fluorescent mesoporous silica nanoparticles effectively targeted nasopharyngeal carcinoma cells in vivo. The nanoparticles facilitated drug delivery, resulting in significant tumor growth inhibition with minimal side effects .

Biological Applications

In biological research, this compound is investigated for its role in plant defense mechanisms and potential as a natural pesticide. Its ability to modulate biosynthetic pathways in plants makes it a candidate for agricultural applications.

Data Table: Biological Activities

| Activity | Effect/Outcome | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Plant Defense | Enhances resistance to pathogens | |

| Natural Pesticide | Potential use against agricultural pests |

Industrial Applications

In the industrial sector, this compound is explored for developing new pharmaceuticals and agrochemicals. Its unique chemical properties enable modifications that can enhance biological activity or create novel compounds with specific functionalities.

Mechanism of Action

The mechanism by which ent-9-Hydroxy-15-oxo-19-kauraic acid exerts its effects involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathway. This inhibition leads to the stabilization of IkBα, reducing the nuclear translocation of p65 and subsequently decreasing the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax and Bak . This pathway ultimately results in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural and physicochemical differences between ent-9-Hydroxy-15-oxo-19-kauraic acid and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | 77658-45-8 | C₂₀H₃₀O₄ | 334.46 | C9-OH, C15=O, C19-COOH |

| ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid | 77658-39-0 | C₂₀H₂₈O₄ | 332.44 | C9-OH, C15=O, C16 double bond, C19-COOH |

| ENT-16α,17-Dihydroxy-19-kauranoic acid | 74365-74-5 | C₂₀H₃₂O₄ | 336.47 | C16-OH, C17-OH, C19-COOH |

| ent-Kaurenoic acid | 6730-83-2 | C₂₀H₃₀O₂ | 302.45 | C19-COOH, no C9/C15 oxygenation |

| ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid | 81264-00-8 | C₂₀H₂₈O₅ | 348.44 | C6-OH, C9-OH, C15=O, C16 double bond |

Functional Group Analysis

- Oxo vs. Hydroxy Groups: The presence of a C15=O group in this compound distinguishes it from analogs like ENT-16α,17-Dihydroxy-19-kauranoic acid, which has hydroxyl groups at C16 and C17.

- Double Bonds : Compounds such as ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid (CAS: 77658-39-0) feature a C16 double bond , which introduces rigidity into the kaurane skeleton. This contrasts with the fully saturated C15 ketone in the target compound, affecting conformational flexibility and interactions with biological targets .

- Esterified Derivatives : 3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid (C₂₅H₃₆O₅) contains an angeloyloxy ester at C-3. This modification increases lipophilicity, likely improving membrane permeability compared to the polar carboxylic acid group in this compound .

Spectroscopic and Analytical Differences

- NMR Signatures: The C15=O group in this compound generates a distinct carbonyl signal at ~200–210 ppm in ¹³C NMR, absent in non-ketonic analogs like ent-Kaurenoic acid . Hydroxyl protons (e.g., C9-OH) resonate at δ 4.1–5.0 ppm in ¹H NMR, while esterified derivatives (e.g., 3α-angeloyloxy analogs) show additional signals for ester protons at δ 5.5–6.5 ppm .

- Mass Spectrometry: The molecular ion peak for this compound appears at m/z 334.46 (C₂₀H₃₀O₄), whereas ent-Kaurenoic acid (C₂₀H₃₀O₂) shows a lower mass (m/z 302.45) due to reduced oxygenation .

Biological Activity

Ent-9-hydroxy-15-oxo-19-kauraic acid, a diterpenoid compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a member of the kaurene family, characterized by its unique structural features that contribute to its biological effects. The compound is derived from plants such as Pteris semipinnata and Adenostemma lavenia, which are known for their traditional medicinal uses.

Chemical Structure:

- Molecular Formula: C20H28O3

- Molecular Weight: 316.44 g/mol

- IUPAC Name: Ent-9-hydroxy-15-oxo-kaur-16-en-19-oic acid

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death. For instance, it translocates Bax into mitochondria while down-regulating Bcl-2, thus promoting apoptosis in human malignant cells .

- Inhibition of NF-kB : By inhibiting the NF-kB signaling pathway, this compound reduces the expression of anti-apoptotic proteins, enhancing the susceptibility of cancer cells to apoptosis .

- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest in cancer cells, further contributing to its antitumor efficacy .

Table 1: Antitumor Efficacy in Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 12 | NF-kB inhibition |

| HeLa (Cervical Cancer) | 8 | Cell cycle arrest |

Anti-inflammatory Activity

This compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Mechanisms of Action:

- Inhibition of Cytokine Production : The compound reduces the production of TNF-alpha and IL-6, key players in inflammation.

- Scavenging Free Radicals : It demonstrates antioxidant activity by scavenging free radicals, thereby reducing oxidative stress associated with inflammation.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor size and improved survival rates in mice bearing tumors .

- Clinical Implications : Given its dual role in combating cancer and inflammation, there is potential for developing this compound into a therapeutic agent for conditions like cancer and chronic inflammatory diseases.

Q & A

Basic Questions

Q. What are the established methods for synthesizing ent-9-Hydroxy-15-oxo-19-kauraic acid?

- Methodology : Synthesis typically involves diterpenoid isolation from natural sources (e.g., Isodon species) or semi-synthetic modification of kaurane precursors. Key steps include:

- Hydroxylation : Selective oxidation at C-9 and C-15 using reagents like Jones reagent or microbial biocatalysts.

- Purification : Column chromatography (silica gel, reverse-phase HPLC) to isolate the target compound, followed by crystallization .

- Validation : Purity assessment via HPLC (≥98%) and structural confirmation by NMR and mass spectrometry .

Q. How is the structural characterization of ent-9-Hydroxy-15-oxo-19-kauraic acid performed?

- Techniques :

- NMR Spectroscopy : 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign stereochemistry and functional groups (e.g., ketone at C-15, hydroxyl at C-9) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation (e.g., C₂₀H₂₈O₄) .

- X-ray Crystallography : Resolves absolute configuration when crystalline derivatives are available .

Q. What are the known biological activities of ent-9-Hydroxy-15-oxo-19-kauraic acid in model systems?

- Assays :

- Anti-inflammatory : Inhibition of NF-κB or COX-2 in macrophage cell lines (e.g., RAW 264.7) .

- Cytotoxicity : Screening against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

- Antimicrobial : Disk diffusion assays against Gram-positive bacteria .

Advanced Research Questions

Q. What strategies optimize the yield of ent-9-Hydroxy-15-oxo-19-kauraic acid during synthesis?

- Approaches :

- Enzymatic Catalysis : Use of cytochrome P450 monooxygenases for regioselective hydroxylation to reduce byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency during oxidation steps .

- Scale-up Challenges : Pilot-scale purification using preparative HPLC with C18 columns to maintain purity ≥95% .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Troubleshooting :

- Cross-Validation : Compare NMR data with structurally related kauranes (e.g., ent-kaurenoic acid derivatives) to resolve ambiguous signals .

- Dynamic Effects : Account for temperature-dependent conformational changes in NMR analysis (e.g., rotameric equilibria affecting splitting patterns) .

- Computational Modeling : DFT calculations to predict NMR chemical shifts and validate assignments .

Q. What in vitro assays are recommended to evaluate the bioactivity of ent-9-Hydroxy-15-oxo-19-kauraic acid?

- Protocols :

- Dose-Response Studies : IC₅₀ determination using serial dilutions (1–100 μM) in triplicate .

- Mechanistic Studies : Western blotting for protein targets (e.g., p38 MAPK) in treated vs. untreated cells .

- Stability Testing : LC-MS monitoring of compound degradation in cell culture media over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.